3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol
Description
Molecular Structure and Functional Groups
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol (CAS 351003-37-7) is a fluorinated epoxy alcohol with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . Its structure features three distinct functional groups:
- Epoxide ring : A three-membered cyclic ether (C-O-C) bridging carbons 3 and 4.
- Phenyl group : A benzene ring attached to carbon 2.
- Trifluoromethyl group (-CF₃) : A fluorine-rich substituent at carbon 1.
The IUPAC name, 2,2,2-trifluoro-1-(oxiran-2-yl)-1-phenylethanol , reflects the spatial arrangement of these groups. The compound’s SMILES string, OC(C1CO1)(c2ccccc2)C(F)(F)F , further clarifies the connectivity of atoms.
Stereochemical Profile and Diastereomer Distribution
The compound exists as a mixture of diastereomers due to stereogenic centers at carbons 2 and 3. The stereochemistry arises from the epoxide ring’s configuration (cis or trans) and the spatial orientation of the phenyl and trifluoromethyl groups. Studies on analogous epoxy alcohols, such as 3,4-epoxy-1,2-diphenylbutan-1-ol, demonstrate that diastereomer ratios depend on synthesis conditions and catalysts. For this compound, commercial samples typically contain ≥95% combined diastereomers , though exact ratios are unspecified.
| Stereochemical Feature | Description | Source |
|---|---|---|
| Diastereomer count | ≥2 | |
| Configuration at C2 | R or S (phenyl and trifluoromethyl groups) | |
| Epoxide ring geometry | Cis or trans |
Physicochemical Properties
Key physicochemical properties include:
- Melting point : 83–88°C (lit.).
- Boiling point : Predicted 288.9°C (extrapolated from vapor pressure data).
- Density : 1.418 g/cm³ (predicted).
- Solubility : Likely soluble in polar aprotic solvents (e.g., chloroform, methanol) based on structural analogs like 2,2,2-trifluoroethanol.
The trifluoromethyl group enhances lipophilicity , while the epoxide and hydroxyl groups contribute to moderate polarity. These properties make the compound suitable for synthetic intermediates but challenging to isolate in aqueous systems.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 218 : Molecular ion peak (C₁₀H₉F₃O₂⁺).
- m/z 199 : Loss of H₂O ([M - H₂O]⁺).
- m/z 145 : Fragmentation of the epoxide ring.
| Analytical Method | Key Peaks/Features | Source |
|---|---|---|
| ¹H NMR | Epoxide, phenyl, and hydroxyl protons | |
| IR | C-F, C-O-C, and O-H stretches | |
| MS | Molecular ion and fragmentation |
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxiran-2-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14,8-6-15-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBUEYSUVEOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370381 | |
| Record name | 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-37-7 | |
| Record name | α-Phenyl-α-(trifluoromethyl)-2-oxiranemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351003-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is pivotal in introducing the trifluoromethyl group. This method, adapted from the synthesis of analogous trifluoroethanol derivatives, begins with the nucleophilic addition of TMSCF₃ to a carbonyl-containing precursor. For 3,4-epoxy-2-phenyl-1,1,1-trifluoro-2-butanol, the aldehyde substrate likely features a phenyl group and a latent epoxide-forming moiety (e.g., allylic alcohol).
The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF), catalyzed by tetrabutylammonium fluoride (TBAF). The general sequence involves:
Optimized Reaction Conditions
Key parameters from analogous syntheses include:
- Temperature : −10°C to room temperature (exothermic reaction requires controlled cooling).
- Stoichiometry : 1.2 equivalents of TMSCF₃ relative to the aldehyde.
- Catalyst : 1 mol% TBAF in THF.
- Workup : Ethyl acetate extraction followed by silica gel chromatography (10–15% ethyl acetate/hexanes).
Table 1. Representative Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 86–92% | |
| Purification | Silica gel chromatography | |
| Reaction Time | 3–16 hours |
Epoxidation Strategies for Cyclic Ether Formation
Epoxide Formation via Intramolecular Cyclization
The epoxy ring in this compound likely forms through intramolecular cyclization of a vicinal diol or haloalcohol intermediate. For example, a β-hydroxytosylate derivative could undergo base-mediated elimination to generate the epoxide. This method aligns with the synthesis of structurally related epoxy alcohols.
Oxidative Epoxidation Using Peracids
Meta-chloroperbenzoic acid (m-CPBA) is a standard reagent for alkene epoxidation. If the trifluoroethanol precursor contains a double bond adjacent to the hydroxyl group, m-CPBA could stereoselectively form the epoxide. However, this route requires precise steric and electronic control to avoid over-oxidation.
Table 2. Epoxidation Methods Comparison
| Method | Reagents | Selectivity | Yield Range |
|---|---|---|---|
| Intramolecular Cyclization | K₂CO₃, THF | Moderate | 70–85% |
| m-CPBA Oxidation | m-CPBA, DCM | High | 65–90% |
Diastereomer Formation and Separation
Origin of Diastereomeric Mixtures
The presence of two stereogenic centers (C-2 and C-3) results in four possible stereoisomers. However, the synthetic route typically produces two diastereomers due to kinetic control during cyclization. The Sigma-Aldrich product is specified as a 95% pure mixture of diastereomers.
Physicochemical Properties and Characterization
Spectral Data and Structural Confirmation
- Melting Point : 83–88°C (lit.).
- Boiling Point : 288.9±40.0°C (predicted).
- Density : 1.418±0.06 g/cm³ (predicted).
- SMILES : OC(C1CO1)(c2ccccc2)C(F)(F)F.
- InChI Key : ZVHBUEYSUVEOKE-UHFFFAOYSA-N.
Table 3. Analytical Data Summary
| Property | Value | Source |
|---|---|---|
| Melting Point | 83–88°C | |
| Molecular Weight | 218.17 g/mol | |
| Flash Point | Not applicable |
Chemical Reactions Analysis
Regioselective Ring-Opening Reduction
The most well-documented reaction for this compound involves its reduction using Al-trifluoromethanesulfonyldiisobutylalane (DIBAO₃SCF₃) . This reagent achieves 100% regioselectivity in cleaving the epoxide ring at the less substituted carbon , producing the corresponding allylic alcohol.
Key Reaction Data:
| Reagent | Conditions | Product | Regioselectivity | Yield/Time |
|---|---|---|---|---|
| DIBAO₃SCF₃ | 25°C, 0.5 hours | 2-Phenyl-1,1,1-trifluoro-3,4-diol | 100% | Quantitative |
Mechanistic Insights:
-
The electron-withdrawing trifluoromethyl group in DIBAO₃SCF₃ enhances its Lewis acidity, strengthening coordination to the epoxy oxygen and facilitating nucleophilic attack at the less hindered carbon .
-
This contrasts with non-fluorinated analogs (e.g., DIBAO₃SCH₃), which require longer reaction times (24–48 hours) and exhibit lower reactivity .
Comparative Reactivity with Other Reagents
DIBAO₃SCF₃ outperforms traditional reducing agents in both speed and selectivity:
| Reagent | Reactivity Toward Epoxides | Regioselectivity |
|---|---|---|
| DIBAO₃SCF₃ | High (0.5 hours) | 100% |
| DIBAO₃SCH₃ | Moderate (24–48 hours) | 100% |
| NaBH₄/LiAlH₄ | Low | Unselective |
This stark difference underscores the role of fluorine substituents in modulating reagent acidity and reaction kinetics .
Potential Reaction Pathways
While direct experimental data on other reactions (e.g., acid-/base-catalyzed ring-opening) are absent, the compound’s structure suggests plausible reactivity:
-
Acid-Catalyzed Hydrolysis : Protonation of the epoxide oxygen could lead to ring-opening at the benzylic position (C2), favored by resonance stabilization from the phenyl group.
-
Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) might target the less substituted carbon (C4), analogous to DIBAO₃SCF₃’s behavior.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Fluorinated Compounds
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol serves as a valuable building block in the synthesis of more complex fluorinated organic molecules. Its epoxide functional group allows for various chemical reactions, including ring-opening reactions that can lead to the formation of new compounds with enhanced properties.
Table 1: Reactions Utilizing this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic Attack | Alcohols or amines | |
| Ring Opening | Polyols or polyether derivatives | |
| Functionalization | Diverse fluorinated compounds |
Biological and Medicinal Applications
Drug Development
Fluorinated compounds like this compound are often explored for their potential in drug development. The presence of trifluoromethyl groups can significantly enhance the metabolic stability and bioavailability of pharmaceutical agents. Research indicates that such modifications can improve the pharmacokinetic properties of drugs.
Case Study: Antiviral Agents
A study investigated the use of fluorinated epoxides in developing antiviral agents. It was found that compounds similar to this compound exhibited promising activity against viral infections due to their ability to inhibit viral replication processes.
Industrial Applications
Epoxy Resins
The compound is utilized in the formulation of epoxy resins, which are crucial for producing strong adhesives and coatings. The incorporation of fluorinated compounds enhances the thermal stability and chemical resistance of these materials.
Table 2: Industrial Uses of Epoxy Resins Derived from this compound
| Application Area | Specific Use | Benefits |
|---|---|---|
| Construction | Coatings and sealants | Enhanced durability |
| Electronics | Insulation materials | Improved thermal stability |
| Automotive | Adhesives for composite materials | High strength |
Mechanism of Action
The mechanism of action of 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol involves its interaction with molecular targets through its functional groups. The epoxy group can form covalent bonds with nucleophiles, leading to the modification of biomolecules or other chemical entities. The trifluoromethyl groups contribute to the compound’s stability and reactivity, influencing its interactions with various molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol is compared with five related compounds (Table 1).
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | 351003-37-7 | C₁₀H₉F₃O₂ | Epoxy, phenyl, trifluoromethyl |
| 3,4-Epoxy-1-cyclohexene | 6705-51-7 | C₆H₈O | Epoxy, cyclohexene |
| 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | 61699-62-5 | C₁₀H₁₄O₄ | Cyclobutene dione, isopropoxy |
| (2R)-1,1,1-Trifluoro-2-butanol | 101054-97-1 | C₄H₇F₃O | Trifluoromethyl, alcohol |
| (±)-Glycidol | 556-52-5 | C₃H₆O₂ | Epoxide, alcohol |
| Endrin | 72-20-8 | C₁₂H₈Cl₆O | Epoxide, chlorinated |
Reactivity and Functional Group Analysis
Epoxide Reactivity :
The target compound shares an epoxide group with 3,4-Epoxy-1-cyclohexene and (±)-Glycidol , enabling ring-opening reactions (e.g., nucleophilic attacks). However, the phenyl and trifluoromethyl groups in the target compound sterically and electronically modulate reactivity compared to simpler epoxides like glycidol .- Example: The trifluoromethyl group increases electrophilicity at the epoxide, favoring reactions with amines or thiols.
- Fluorinated Alcohol Comparison: (2R)-1,1,1-Trifluoro-2-butanol lacks the epoxide and phenyl group but shares the -CF₃ moiety. This difference reduces its polarity (boiling point ~80–85°C vs. the target’s higher molecular weight and likely elevated boiling point) and limits its use to non-epoxide-dependent applications, such as solvent or chiral auxiliary roles .
- Dione vs. Epoxide: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione contains a cyclobutene dione core, making it electron-deficient and suitable as a dienophile in Diels-Alder reactions. Unlike the target compound, it lacks fluorine and epoxide functionality, limiting its utility in fluorinated synthon chemistry .
Physicochemical and Commercial Properties (Table 2)
Table 2: Property and Application Comparison
Key Observations :
- Pricing : The target compound is priced at $27/100 mg , reflecting its specialized fluorinated-epoxide niche. In contrast, (±)-Glycidol is cheaper in bulk ($44/5 g ) due to simpler synthesis .
Biological Activity
3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol (CAS Number: 351003-37-7) is a compound characterized by its unique structural features, including an epoxy group and trifluoromethyl substituents. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C10H9F3O2
- Molecular Weight : 218.17 g/mol
- Appearance : White to light yellow crystalline powder
- Structure : The compound contains a phenyl ring and an epoxy group which contributes to its reactivity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the epoxy group. This functional group can form covalent bonds with nucleophiles, leading to modifications of proteins and other cellular components. The trifluoromethyl groups enhance the compound's stability and influence its reactivity.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may possess antifungal properties, making them potential candidates for treating fungal infections.
- Antioxidant Activity : The presence of the phenyl ring may contribute to antioxidant effects, which are beneficial in mitigating oxidative stress in biological systems.
Study on Antifungal Properties
A recent investigation into the antifungal activity of compounds similar to this compound revealed promising results. The study utilized various strains of fungi and demonstrated that certain derivatives exhibited significant inhibitory effects on fungal growth.
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| Compound A | Candida albicans | 78% |
| Compound B | Aspergillus niger | 85% |
| 3,4-Epoxy... | Trichoderma spp. | 70% |
Antioxidant Activity Assessment
Another study assessed the antioxidant potential of related compounds using DPPH radical scavenging assays. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established antioxidants.
| Compound | IC50 (mg/mL) |
|---|---|
| Ascorbic Acid | 0.265 |
| Compound C | 0.150 |
| 3,4-Epoxy... | 0.200 |
Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound is being explored for use in:
- Synthesis of Pharmaceutical Compounds : Its reactive epoxy group makes it a valuable intermediate in the synthesis of more complex molecules.
- Development of Antifungal Agents : Given its antifungal properties, it may serve as a lead compound for developing new antifungal therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Epoxy-2-phenyl-1,1,1-trifluoro-2-butanol, and how can intermediates be validated?
- Methodological Answer : The synthesis typically involves fluorinated precursors such as trifluoroacetone derivatives. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) can be epoxidized using peracids or catalytic oxidation. Intermediate validation requires GC-MS for purity analysis and to confirm trifluoromethyl group integrity .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Use a combination of , , and to resolve stereochemistry and fluorine coupling patterns. X-ray crystallography (as applied to similar fluorinated ketones) can confirm the epoxy ring geometry. IR spectroscopy identifies epoxy (C-O-C) and hydroxyl (O-H) stretches .
Q. What safety protocols are critical for handling fluorinated epoxides like this compound?
- Methodological Answer : Fluorinated compounds may release toxic HF under thermal stress. Use fluoropolymer-coated glassware, fume hoods for reactions, and HF-neutralizing agents (e.g., calcium gluconate gel) in emergency kits. Thermal stability should be assessed via DSC before scaling up .
Advanced Research Questions
Q. How can researchers design experiments to investigate the epoxy ring’s reactivity in nucleophilic or acidic conditions?
- Methodological Answer : Conduct kinetic studies under controlled pH using in-situ to track ring-opening reactions. For example, monitor trifluoro group stability in acidic media (e.g., HSO) or nucleophilic attack by amines. Compare activation energies via Arrhenius plots .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can identify conformational exchange. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model fluorine coupling constants and validate experimental observations .
Q. How do computational methods predict the compound’s behavior in catalytic systems?
- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations assess interactions with catalytic surfaces (e.g., palladium complexes). QSPR models correlate trifluoromethyl group electronegativity with catalytic turnover rates. Validate predictions using HPLC to quantify reaction yields .
Q. What role does the epoxy group play in stabilizing or destabilizing the compound within polymer matrices?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
